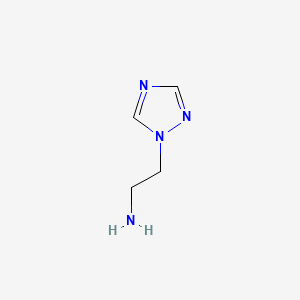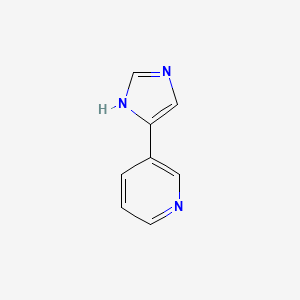
Propionic acid, 2-(cyclohexyloxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study .Physical And Chemical Properties Analysis
Propionic acid is a colorless, corrosive and naturally occurring organic acid with a pungent, disagreeable and rancid odor and sour and mildly cheese-like taste . It has unlimited miscibility with water but the addition of salts can detach it from water which can be used as an extraction method .Wissenschaftliche Forschungsanwendungen
Food Additive
Propionic acid and its derivatives are considered “Generally Recognized As Safe” (GRAS) food additives . They are used to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
Anti-microbial Agent
Propionic acid is widely used as an anti-microbial agent . It can pass through a cell membrane into the cytoplasm, and due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Anti-inflammatory Agent
Propionic acid is used as an anti-inflammatory agent . It has been found to have anti-inflammatory properties, which can be beneficial in the treatment of certain conditions .
Herbicide
Propionic acid is used as a herbicide . It has been found to be effective in controlling the growth of certain types of weeds .
Artificial Flavor
Propionic acid is used as an artificial flavor . It is used in the food industry to enhance the flavor of certain foods .
Animal Feed Additive
Propionic acid is also widely used as an antimicrobial agent in animal feed . It helps to control the growth of harmful bacteria in the feed, thereby improving the health and productivity of the animals .
These applications highlight the versatility and importance of propionic acid in various industries. It’s worth noting that the production of propionic acid is currently being explored through biological pathways using Propionibacterium and some anaerobic bacteria , which could lead to more sustainable and environmentally friendly production methods in the future .
Wirkmechanismus
Zukünftige Richtungen
There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
Eigenschaften
IUPAC Name |
2-cyclohexyloxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRDMBIDGPCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238366 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
CAS RN |
91007-35-1 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091007351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





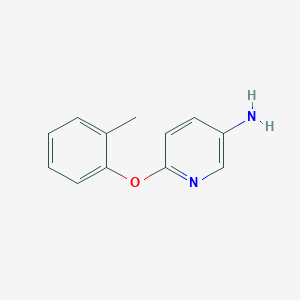

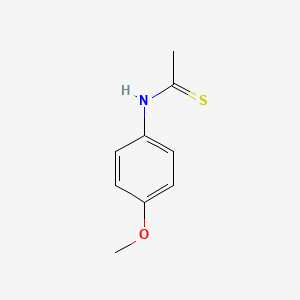
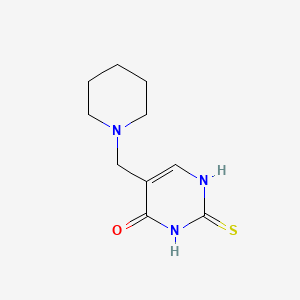



![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
